molecular formula C20H21N3O3S B394222 1-methyl-2,5-dioxo-3-pyrrolidinyl N-(4-methoxybenzyl)-N'-phenylimidothiocarbamate

1-methyl-2,5-dioxo-3-pyrrolidinyl N-(4-methoxybenzyl)-N'-phenylimidothiocarbamate

Cat. No.: B394222
M. Wt: 383.5g/mol
InChI Key: CLBLLAARXLHBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methoxybenzyl)aminomethyl]sulfanyl}-1-methyl-2,5-dioxopyrrolidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxybenzyl group, an imino group, and a dioxopyrrolidine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methoxybenzyl)aminomethyl]sulfanyl}-1-methyl-2,5-dioxopyrrolidine typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with an amine to form an imine intermediate. This intermediate then undergoes further reactions, such as nucleophilic substitution and cyclization, to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions and minimize the formation of by-products .

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5g/mol

IUPAC Name

(1-methyl-2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate

InChI

InChI=1S/C20H21N3O3S/c1-23-18(24)12-17(19(23)25)27-20(22-15-6-4-3-5-7-15)21-13-14-8-10-16(26-2)11-9-14/h3-11,17H,12-13H2,1-2H3,(H,21,22)

InChI Key

CLBLLAARXLHBNN-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(C1=O)SC(=NCC2=CC=C(C=C2)OC)NC3=CC=CC=C3

Canonical SMILES

CN1C(=O)CC(C1=O)SC(=NCC2=CC=C(C=C2)OC)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.